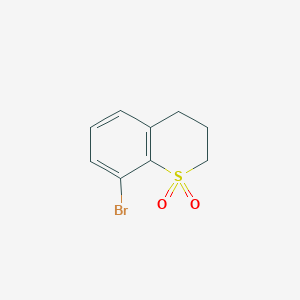

8-bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione

Description

Properties

Molecular Formula |

C9H9BrO2S |

|---|---|

Molecular Weight |

261.14 g/mol |

IUPAC Name |

8-bromo-3,4-dihydro-2H-thiochromene 1,1-dioxide |

InChI |

InChI=1S/C9H9BrO2S/c10-8-5-1-3-7-4-2-6-13(11,12)9(7)8/h1,3,5H,2,4,6H2 |

InChI Key |

JXOJOAFEWWBUMR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C(=CC=C2)Br)S(=O)(=O)C1 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Approach

The synthesis of 8-bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione is typically achieved via selective bromination of the parent compound, 3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione. The process is designed to introduce a bromine atom specifically at the 8-position of the aromatic ring, which requires precise control of reaction conditions to ensure regioselectivity.

Stepwise Synthesis Overview

Starting Material Preparation:

The parent compound, 3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione, is synthesized or procured as the substrate for bromination.-

- The substrate is dissolved in an inert organic solvent such as dichloromethane or chloroform.

- Bromine or a bromine-containing reagent (e.g., N-bromosuccinimide) is added slowly under controlled temperature, often at low temperatures (0–5°C) to minimize side reactions.

- The reaction mixture is stirred and monitored (e.g., by thin-layer chromatography) until completion.

- The product is isolated by standard workup procedures, such as extraction, washing, and purification via recrystallization or chromatography.

-

- The identity and purity of the product are confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Industrial Considerations

For large-scale or industrial synthesis:

- Continuous flow reactors may be employed to improve yield, purity, and safety.

- Reaction parameters are optimized to minimize contamination and maximize throughput.

Reaction Conditions and Optimization

The following table summarizes typical reaction conditions for the bromination step:

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Solvent | Dichloromethane, chloroform | Inert, non-nucleophilic solvents preferred |

| Brominating Agent | Bromine, N-bromosuccinimide | NBS offers milder, more selective bromination |

| Temperature | 0–5°C (initial), up to room temp | Low temp for selectivity; gradual warming if needed |

| Reaction Time | 1–4 hours | Monitored by TLC or NMR |

| Workup | Extraction, washing, recrystallization | Standard organic synthesis techniques |

| Purification | Column chromatography, recrystallization | Ensures high purity of final product |

Alternative Synthetic Strategies

While the direct bromination of the parent dione is the most common method, alternative approaches may include:

- Pre-functionalized Precursors: Utilizing benzothiopyran intermediates already bearing a bromine atom at the desired position, followed by oxidation to introduce the dione functionality.

- Multi-step Synthesis: Constructing the benzothiopyran core with the bromine substituent via sequential aromatic substitution and cyclization reactions, followed by oxidation.

However, these routes are generally less favored due to increased complexity and lower overall yields compared to direct bromination.

Research Findings and Literature Integration

Analytical Data Table

The following table compiles key physical and chemical data relevant to the compound and its synthesis:

Monitoring and Quality Control

- Thin-Layer Chromatography (TLC): Used for rapid monitoring of reaction progress and product formation.

- Nuclear Magnetic Resonance (NMR): Confirms structure and assesses purity.

- Mass Spectrometry (MS): Verifies molecular weight and detects impurities.

Notes and Practical Considerations

- Regioselectivity: Careful control of temperature and reagent addition is crucial for selective bromination at the 8-position.

- Safety: Bromine and its reagents are hazardous; all reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

- Scalability: Continuous flow techniques are recommended for industrial-scale synthesis to enhance safety and product consistency.

Summary Table: Preparation Methods Overview

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Substrate Prep | 3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione | Starting material |

| Bromination | Br2 or NBS, DCM/CHCl3, 0–5°C | Introduction of Br at 8-position |

| Workup/Purification | Extraction, chromatography, recrystallization | Isolate pure product |

| Characterization | NMR, IR, MS, TLC | Confirm structure/purity |

Chemical Reactions Analysis

Types of Reactions

8-bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Thiol or thioether derivatives.

Substitution: Various substituted benzothiopyran derivatives depending on the nucleophile used.

Scientific Research Applications

8-bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Structural and Molecular Properties

Key structural analogs differ in substituent positions, halogen type, and additional functional groups. The table below summarizes molecular data for 8-bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione and related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents and Key Features |

|---|---|---|---|---|

| This compound | 855474-64-5 | C₉H₉BrO₂S | 231.10 | Bromine at position 8 |

| 7-Bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione | 855997-37-4 | C₉H₉BrO₂S | 261.14 | Bromine at position 7 |

| 6-Bromo-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran | 112110-44-8 | C₁₁H₁₃BrS | 257.19* | Bromine at position 6; 4,4-dimethyl groups |

| 8-(Chloromethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione | 1016530-65-6 | C₁₀H₁₁ClO₂S | 230.71 | Chloromethyl at position 8 |

| 4-Amino-6-chloro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione | 1039912-70-3 | C₉H₁₀ClNO₂S | 231.70 | Chlorine at position 6; amino at position 4 |

*Calculated molecular weight based on formula.

Stability and Reactivity Trends

- Halogen position : Bromine at position 8 (vs. 6 or 7) may reduce steric clashes in planar ring systems, enhancing solubility in polar solvents.

- Functional groups: Chloromethyl substituents (e.g., 8-chloromethyl) increase electrophilicity but reduce hydrolytic stability compared to bromine or amino groups .

- Amino substituents: The 4-amino-6-chloro derivative’s basicity may improve water solubility, critical for in vivo applications .

Biological Activity

8-Bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione (CAS No. 1785238-79-0) is a compound belonging to the benzothiopyran family, recognized for its diverse chemical and biological properties. This compound features a bromine atom at the 8th position and a dione functional group, which contribute to its reactivity and potential applications in medicinal chemistry and materials science. The focus of this article is to explore the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Molecular Formula: C₉H₇BrO₂S

Molecular Weight: 261.1 g/mol

Purity: ≥95%

The biological activity of this compound involves its interaction with specific molecular targets. It has shown potential as an inhibitor or modulator of various enzymes and receptors, which may influence biochemical pathways related to cell proliferation and apoptosis. Notably, it may inhibit enzymes involved in cancer cell growth, suggesting anticancer properties.

Anticancer Properties

Research indicates that this compound may possess significant anticancer activity. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance:

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Inhibition of estrogen receptor signaling |

| HeLa (Cervical Cancer) | 20 | Induction of apoptosis |

| A549 (Lung Cancer) | 10 | Cell cycle arrest |

These findings suggest that the compound's structural characteristics enable it to interact effectively with cellular targets involved in cancer progression.

Antimicrobial Activity

In addition to its anticancer effects, this compound has been evaluated for antimicrobial properties. It has shown activity against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

The antimicrobial efficacy indicates potential applications in developing new therapeutic agents against resistant strains .

Case Studies

Several studies have explored the biological effects of this compound:

- Study on Breast Cancer Cells: A study published in the Journal of Medicinal Chemistry reported that treatment with this compound resulted in a dose-dependent decrease in MCF-7 cell viability alongside increased apoptosis markers such as caspase activation.

- Antimicrobial Evaluation: Another study assessed the compound's efficacy against multidrug-resistant bacteria and fungi, demonstrating significant inhibition at concentrations lower than those required for conventional antibiotics.

- Mechanistic Insights: Research published in Bioorganic & Medicinal Chemistry Letters provided insights into the mechanism by which this compound induces apoptosis in cancer cells through mitochondrial pathways .

Q & A

Q. How should researchers address stability issues during long-term storage?

Q. What statistical approaches validate reproducibility in biological assays?

- Answer :

- Intra-assay CV : ≤15% for triplicate measurements.

- Inter-lab Validation : Bland-Altman analysis to compare results across labs.

- Dose-response Modeling : Use nonlinear regression (GraphPad Prism) with R² >0.95 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.